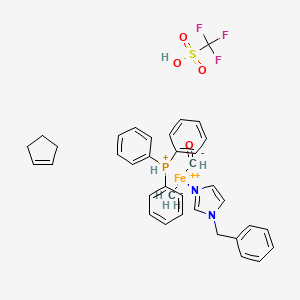
Abcb1-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Abcb1-IN-1 is a potent inhibitor of the ATP-binding cassette sub-family B member 1 (ABCB1) transporter, also known as P-glycoprotein. This compound is known for its ability to promote cell apoptosis, particularly in cancer cells. It features a 1-benzylimidazole structure and exhibits significant inhibitory activity against ABCB1, making it a valuable tool in cancer research and therapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Abcb1-IN-1 involves multiple steps, starting with the preparation of the 1-benzylimidazole core. The synthetic route typically includes:
Formation of the Imidazole Ring: This step involves the cyclization of a suitable precursor, such as a diamine and a carbonyl compound, under acidic conditions.
Benzylation: The imidazole ring is then benzylated using benzyl chloride in the presence of a base like sodium hydroxide.
Functionalization: Additional functional groups are introduced to the benzylimidazole core to enhance its inhibitory activity against ABCB1. This may involve reactions such as halogenation, alkylation, or acylation under specific conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Abcb1-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated compounds .
Applications De Recherche Scientifique
Abcb1-IN-1 has a wide range of scientific research applications, including:
Cancer Research: It is used to study the role of ABCB1 in multidrug resistance in cancer cells. By inhibiting ABCB1, this compound enhances the efficacy of chemotherapeutic drugs like doxorubicin.
Pharmacology: The compound is used to investigate the pharmacokinetics and pharmacodynamics of ABCB1 substrates and inhibitors.
Drug Development: this compound serves as a lead compound for the development of new ABCB1 inhibitors with improved potency and selectivity.
Biological Studies: It is employed in studies exploring the mechanisms of drug transport and resistance in various cell types.
Mécanisme D'action
Abcb1-IN-1 exerts its effects by binding to the ABCB1 transporter and inhibiting its ATPase activity. This prevents the efflux of chemotherapeutic drugs from cancer cells, leading to increased intracellular drug accumulation and enhanced cytotoxicity. The molecular targets of this compound include the nucleotide-binding domains and transmembrane domains of ABCB1, which are essential for its transport function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Verapamil: A calcium channel blocker that also inhibits ABCB1.
Cyclosporin A: An immunosuppressant with ABCB1 inhibitory activity.
XR9576: A potent and selective ABCB1 inhibitor.
Uniqueness of Abcb1-IN-1
This compound is unique due to its high potency and selectivity for ABCB1. Unlike other inhibitors, it features a 1-benzylimidazole structure, which contributes to its strong binding affinity and inhibitory activity. Additionally, this compound has been shown to promote cell apoptosis, making it a valuable tool in cancer research .
Propriétés
Formule moléculaire |
C36H39F3FeN2O4PS+ |
|---|---|
Poids moléculaire |
739.6 g/mol |
Nom IUPAC |
1-benzylimidazole;carbanide;cyclopentene;iron(2+);methanone;trifluoromethanesulfonic acid;triphenylphosphanium |
InChI |
InChI=1S/C18H15P.C10H10N2.C5H8.CHF3O3S.CHO.CH3.Fe/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-4-10(5-3-1)8-12-7-6-11-9-12;1-2-4-5-3-1;2-1(3,4)8(5,6)7;1-2;;/h1-15H;1-7,9H,8H2;1-2H,3-5H2;(H,5,6,7);1H;1H3;/q;;;;2*-1;+2/p+1 |
Clé InChI |
ZNBGETFYJMSXQJ-UHFFFAOYSA-O |
SMILES canonique |
[CH3-].[CH-]=O.C1CC=CC1.C1=CC=C(C=C1)CN2C=CN=C2.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C(F)(F)(F)S(=O)(=O)O.[Fe+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S,10S,13S,16R,17S,18R)-17,18-dichloro-3,13-diethyl-10-(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecane-2,5,9,12,15-pentone](/img/structure/B12388430.png)
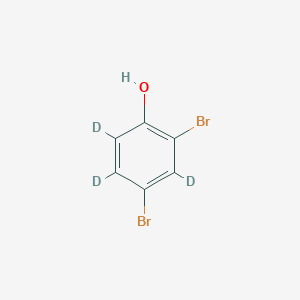
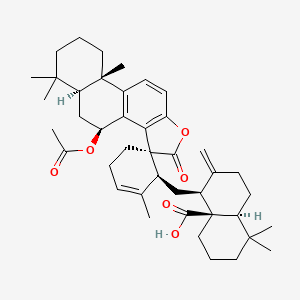
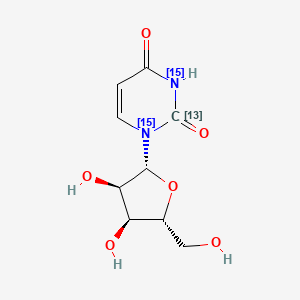
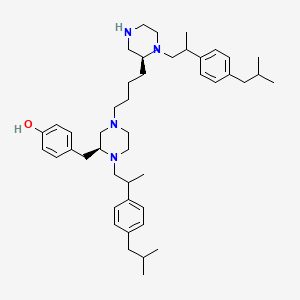
![1-[(2R,4R,5R)-4-hydroxy-5-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12388463.png)

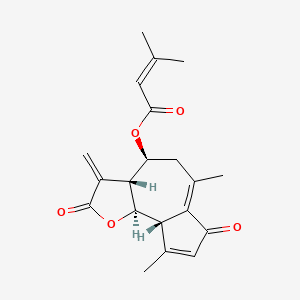
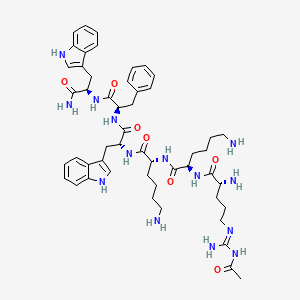
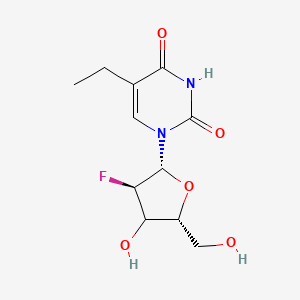
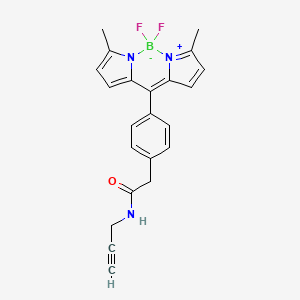
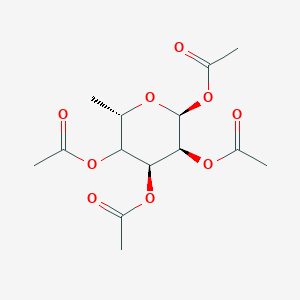
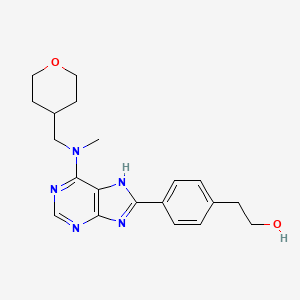
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12388517.png)
